2-Amino-4-(dimethylamino)butanoic acid dihydrochloride
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Overview
Description
2-Amino-4-(dimethylamino)butanoic acid dihydrochloride is a synthetic organic compound with the molecular formula C6H16Cl2N2O2 and a molecular weight of 219.11 g/mol. This compound is known for its applications in peptide synthesis and various research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(dimethylamino)butanoic acid dihydrochloride typically involves the reaction of 4-(dimethylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:
- Dissolving 4-(dimethylamino)butanoic acid in an appropriate solvent.
- Adding hydrochloric acid to the solution.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolating the product by crystallization or other purification methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(dimethylamino)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Amino-4-(dimethylamino)butanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(dimethylamino)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 2-Amino-4-(dimethylamino)butanoic acid dihydrochloride is unique due to its specific structure and the presence of both amino and dimethylamino groups. This dual functionality allows it to participate in a broader range of chemical reactions and interactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C6H16Cl2N2O2 |
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Molecular Weight |
219.11 g/mol |
IUPAC Name |
2-amino-4-(dimethylamino)butanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-3-5(7)6(9)10;;/h5H,3-4,7H2,1-2H3,(H,9,10);2*1H |
InChI Key |
WCXHGRUXXUOPHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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